Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl-
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Overview
Description
Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl- is a complex organic compound with the molecular formula C20H22N6O3 and a molecular weight of 394.43 g/mol . This compound is characterized by the presence of a cyanoethyl group, a nitrophenyl azo group, and an ethylamino group attached to a propanamide backbone. It is known for its vibrant color and is often used in dye chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl- typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-nitroaniline to form the corresponding diazonium salt. This is followed by coupling with aniline to form 4-[(4-nitrophenyl)azo]aniline.
Introduction of the Cyanoethyl Group: The next step involves the alkylation of the azo compound with acrylonitrile to introduce the cyanoethyl group.
Formation of the Propanamide Backbone: Finally, the cyanoethylated azo compound is reacted with ethylamine and propionyl chloride to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The cyanoethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Substitution: The azo group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products
Reduction: Formation of 3-[(2-aminoethyl)[4-[(4-aminophenyl)azo]phenyl]amino]-N-ethylpropanamide.
Oxidation: Formation of 3-[(2-carboxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethylpropanamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl- has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Studied for its potential use in biological staining and as a probe for studying cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl- involves its interaction with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can then interact with cellular components. The cyanoethyl group can be hydrolyzed to form carboxylic acids, which can participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide with the formula CH3CH2CONH2.
4-Nitroaniline: An aromatic amine with a nitro group.
Acrylonitrile: A simple nitrile used in the synthesis of the cyanoethyl group.
Uniqueness
Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl- is unique due to its combination of functional groups, which impart distinct chemical and physical properties. Its vibrant color and ability to undergo various chemical reactions make it valuable in dye chemistry and other applications .
Properties
CAS No. |
65000-33-1 |
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Molecular Formula |
C20H22N6O3 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]-N-ethylpropanamide |
InChI |
InChI=1S/C20H22N6O3/c1-2-22-20(27)12-15-25(14-3-13-21)18-8-4-16(5-9-18)23-24-17-6-10-19(11-7-17)26(28)29/h4-11H,2-3,12,14-15H2,1H3,(H,22,27) |
InChI Key |
ZMCMFCFTNCYBBL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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